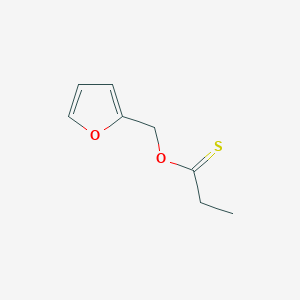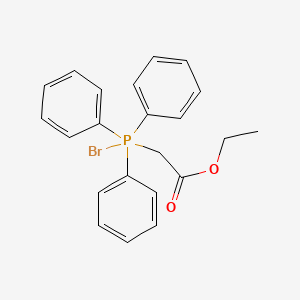
Puerarin
Overview
Description
Puerarin is a naturally occurring isoflavone glycoside primarily found in the roots of the kudzu plant (Pueraria lobata). It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, pain, and cardiovascular diseases. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest in modern pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Puerarin can be synthesized through various methods, including:
Solvent Extraction: This method involves using solvents like ethanol or methanol to extract this compound from kudzu roots.
Ultrasound Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency of this compound.
Enzyme-Assisted Extraction: Enzymes are used to break down the plant cell walls, facilitating the release of this compound.
Microwave-Assisted Extraction: Microwave energy is used to heat the solvent and plant material, increasing the extraction rate.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale extraction methods, such as:
Emulsion Solvent Evaporation Method: This method involves creating a nanoemulsion of this compound, followed by solvent evaporation and freeze-drying to obtain this compound nanoparticles.
Chemical Reactions Analysis
Puerarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Reduced forms of this compound.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Puerarin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of isoflavones.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, osteoporosis, and diabetes.
Industry: Used in the development of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
Puerarin exerts its effects through various molecular targets and pathways, including:
MAPK Pathway: Modulates the mitogen-activated protein kinase pathway, affecting cell growth and differentiation.
AMPK Pathway: Activates the adenosine monophosphate-activated protein kinase pathway, influencing energy metabolism.
NF-κB Pathway: Inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing inflammation.
mTOR Pathway: Regulates the mechanistic target of rapamycin pathway, impacting cell growth and proliferation
Comparison with Similar Compounds
Puerarin is often compared with other isoflavones, such as:
Daidzein: Another isoflavone found in kudzu and soybeans, known for its estrogenic activity.
Genistein: An isoflavone with antioxidant and anticancer properties, commonly found in soy products.
Biochanin A: An isoflavone with anti-inflammatory and anticancer effects, found in red clover and other plants.
Uniqueness of this compound:
Higher Bioavailability: this compound has better bioavailability compared to other isoflavones, making it more effective in therapeutic applications.
Diverse Pharmacological Effects: this compound exhibits a broader range of biological activities, including neuroprotection, cardioprotection, and anti-inflammatory effects
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAFJYKMMKDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-99-0 | |
| Record name | 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)


![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one](/img/structure/B7819516.png)
![methyl (1R,2S,9R,10R,11S,14S,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7819518.png)




![sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B7819553.png)



![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B7819583.png)
